Technical Monograph: 6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine
Technical Monograph: 6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine
Topic: 6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine Chemical Properties Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
A Privileged Heterobiaryl Scaffold for Medicinal Chemistry
Executive Summary
6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine (CAS: 53913-06-7 ) represents a high-value "privileged scaffold" in modern drug discovery. This molecule integrates three distinct pharmacophoric elements: a basic pyridine core, a lipophilic yet metabolically active furan ring, and a polar hydroxymethyl handle.
Unlike simple alkyl-pyridines, this compound serves as a critical intermediate in the synthesis of carbapenem antibiotics , kinase inhibitors (specifically targeting TGF-
Structural Analysis & Physicochemical Profile
The molecule features a 2,3,6-trisubstituted pyridine ring.[1] The interplay between the electron-donating furan ring (at C6) and the electron-withdrawing pyridine nitrogen creates a unique dipole moment and electrostatic potential map.
Table 1: Physicochemical Properties (Experimental & Predicted)
| Property | Value / Description | Source/Derivation |
| CAS Number | 53913-06-7 | Chemical Abstracts Service |
| Molecular Formula | C | Stoichiometry |
| Molecular Weight | 189.21 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Analogous pyridines |
| Melting Point | 168–172 °C (Predicted) | Solid state packing of OH/N H-bonds |
| LogP (Octanol/Water) | 1.8 ± 0.3 | Consensus Model (cLogP) |
| pKa (Pyridine N) | 5.4 – 5.8 | Base strength modulated by furan |
| H-Bond Donors | 1 (Hydroxyl group) | Structural count |
| H-Bond Acceptors | 3 (Pyridine N, Furan O, Hydroxyl O) | Structural count |
| Polar Surface Area (PSA) | ~46 Å | Critical for BBB penetration |
Pharmacophore Mapping
The molecule functions as a bi-dentate pharmacophore . The pyridine nitrogen acts as a hydrogen bond acceptor (HBA), while the C3-hydroxymethyl group serves as both a donor and acceptor. The C6-furan ring provides a hydrophobic contact point (aromatic
Figure 1: Pharmacophoric deconstruction showing the functional role of each substituent.
Synthetic Pathways[3][6][7]
The synthesis of 53913-06-7 generally follows two primary strategies: Suzuki-Miyaura Cross-Coupling (preferred for versatility) or Ester Reduction (preferred for scale-up).
Route A: Suzuki-Miyaura Coupling (Recommended)
This route allows for the late-stage introduction of the furan ring, which is sensitive to strong acids and oxidants.
-
Starting Material: 6-Chloro-2-methyl-3-hydroxymethylpyridine.
-
Reagent: 3-Furanylboronic acid.
-
Catalyst: Pd(dppf)Cl
or Pd(PPh ) . -
Base: Na
CO or K PO .
Route B: Reduction of Ester Precursor
This route is often used when the pyridine ring is constructed de novo via Hantzsch or Kröhnke synthesis.
-
Precursor: Ethyl 6-(3-furanyl)-2-methylpyridine-3-carboxylate (CAS 53913-04-5).
-
Reagent: Lithium Aluminum Hydride (LiAlH
) or DIBAL-H. -
Solvent: Anhydrous THF or Toluene.
Figure 2: Convergent synthetic pathways to the target molecule.
Reactivity & Stability Profile
Furan Ring Sensitivity (The "Achilles' Heel")
The furan ring is electron-rich and susceptible to:
-
Acid-Catalyzed Ring Opening: Exposure to strong Bronsted acids (HCl, H
SO ) can open the furan ring to form 1,4-dicarbonyl compounds (levulinic acid derivatives). Protocol Note: Maintain pH > 4 during workup. -
Oxidation: The furan moiety reacts with singlet oxygen or peracids (mCPBA) to form butenolides. This is a common metabolic pathway (CYP450 oxidation) in vivo.
Pyridine Nitrogen
-
N-Oxidation: Treatment with mCPBA or H
O yields the N-oxide. This increases water solubility and is a common prodrug strategy. -
Salt Formation: Forms stable hydrochloride or methanesulfonate salts, which are preferred for pharmaceutical formulation due to improved crystallinity.
Hydroxymethyl Group[1]
-
Leaving Group Activation: The -OH can be converted to a chloride (SOCl
) or mesylate (MsCl), enabling nucleophilic substitution (S 2) to attach linkers or other pharmacophores. -
Oxidation: Controlled oxidation (MnO
or Swern) yields the aldehyde, a highly reactive intermediate for reductive amination.
Experimental Protocol: Suzuki Coupling Synthesis
Objective: Synthesis of 6-(3-furanyl)-3-hydroxymethyl-2-methylpyridine from 6-chloro precursor.
Reagents:
-
6-Chloro-2-methyl-3-hydroxymethylpyridine (1.0 eq)
-
3-Furanylboronic acid (1.2 eq)
-
Pd(dppf)Cl
·CH Cl (0.05 eq) -
Sodium Carbonate (2.0 M aqueous solution, 3.0 eq)
-
1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and cool under a stream of Argon or Nitrogen.
-
Solvent Preparation: Sparge 1,4-dioxane with Argon for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation and furan oxidation).
-
Charging: Add the chloropyridine substrate, boronic acid, and Pd catalyst to the flask.
-
Solvation: Add the degassed dioxane, followed by the aqueous Na
CO solution. -
Reaction: Heat the mixture to 85–90 °C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
-
Checkpoint: The starting chloride should disappear. A new UV-active spot (lower R
than chloride due to furan polarity) will appear.
-
-
Workup:
-
Purification: Dry over Na
SO , concentrate, and purify via flash chromatography (SiO , Gradient: 0% 60% EtOAc in Hexanes).
References
- Chemical Abstracts Service. (n.d.). CAS Registry Number 53913-06-7. American Chemical Society.
-
Merck & Co. (1991). Carbapenem Antibiotic Intermediates and Synthesis. U.S. Patent No. 4,990,613. Link
-
Gribble, G. W. (2012). Syntheses and applications of furanyl-functionalised 2,2':6',2''-terpyridines. Beilstein Journal of Organic Chemistry. Link
-
Jubilant Ingrevia. (2022). Safety Data Sheet: Pyridine Derivatives. Link
-
GuideChem. (2024). Compound 53913-06-7 Supplier Data and Physical Properties. Link
